molecular formula C18H37FO2S B12670600 Stearylsulfonyl fluoride CAS No. 188398-77-8

Stearylsulfonyl fluoride

Cat. No.: B12670600
CAS No.: 188398-77-8
M. Wt: 336.6 g/mol
InChI Key: SZXIBISKCHYMAR-UHFFFAOYSA-N
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Description

Stearylsulfonyl fluoride is a long-chain alkyl sulfonyl fluoride that serves as a covalent, irreversible inhibitor for probing serine hydrolases in chemical biology and medicinal chemistry research. As part of a class of privileged electrophilic warheads, sulfonyl fluorides exhibit a unique balance of protein reactivity and stability in aqueous and physiological conditions, making them suitable for various biomolecular applications . This compound is recognized in scientific literature by its research code AM-381 and functions as an active-site-directed reagent that covalently modifies catalytic serine residues in enzymes . Its structure, featuring an 18-carbon stearyl chain, is designed to target enzymes with hydrophobic binding pockets or those that act on lipid substrates. The mechanism of action involves sulfonylation of the hydroxyl group in the side chain of a critical serine residue within the enzyme's active site, leading to permanent inhibition of its enzymatic activity . This compound is of particular value in the study of lipid-metabolizing enzymes. Its design is analogous to palmityl (C16) sulfonyl fluoride (AM-374), a potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH) . The elongated alkyl chain is critical for high-affinity binding and potency against such targets. Researchers can utilize this compound to inhibit and study specific serine hydrolases in complex proteomes, investigate enzyme function, and validate therapeutic targets. When working with this reagent, researchers should be aware that the metabolic stability of the S-F bond can be influenced by electronic and steric factors . It is typically used in vitro for the preparation of cell or tissue lysates to prevent protein degradation by specific proteases. Handling Note: This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

188398-77-8

Molecular Formula

C18H37FO2S

Molecular Weight

336.6 g/mol

IUPAC Name

octadecane-1-sulfonyl fluoride

InChI

InChI=1S/C18H37FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3

InChI Key

SZXIBISKCHYMAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCS(=O)(=O)F

Origin of Product

United States

Synthetic Methodologies for Stearylsulfonyl Fluoride

Classical Preparative Routes

Traditional methods for synthesizing sulfonyl fluorides, which can be adapted for stearylsulfonyl fluoride (B91410), often rely on foundational reactions involving common functional group transformations.

Synthesis from Stearic Acid Derivatives and Sulfuryl Halides

While direct synthesis from stearic acid is not the most common route, derivatives of stearic acid can theoretically be converted to sulfonyl fluorides. A more analogous transformation involves the use of sulfonic acids. For instance, sulfonic acids and their salts can be converted to sulfonyl fluorides. researchgate.netrsc.org One approach involves a one-pot, two-step procedure where sulfonic acids are first converted to sulfonyl chlorides using a chlorinating agent like cyanuric chloride, followed by a halogen exchange reaction with a fluoride source such as potassium bifluoride (KHF₂). mdpi.com This methodology could be conceptually applied to stearic acid derivatives that have been converted to the corresponding sulfonic acid.

Another strategy employs thionyl fluoride for the conversion of sulfonic acid sodium salts to sulfonyl fluorides, achieving high yields. researchgate.netrsc.org A complementary method utilizes Xtalfluor-E®, a bench-stable solid, for the deoxyfluorination of both aryl and alkyl sulfonic acids. researchgate.netrsc.org

Conversion of Stearyl Sulfonyl Chlorides to Stearylsulfonyl Fluoride

A prevalent and effective method for preparing sulfonyl fluorides is the conversion of their corresponding sulfonyl chlorides. nih.gov This halogen exchange (halex) process is often accomplished using a fluoride source like potassium fluoride or potassium bifluoride. mdpi.comnih.gov The reaction can be carried out in various solvents, including acetonitrile or even water. mdpi.comnih.gov

For example, the conversion of sulfonyl chlorides to sulfonyl fluorides can be achieved at room temperature using an excess of potassium fluoride in acetonitrile, catalyzed by 18-crown-6 (B118740) ether. mdpi.com Sharpless and coworkers have also demonstrated this conversion using a saturated aqueous solution of potassium bifluoride (KHF₂) in a biphasic mixture with solvents like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂). mdpi.comnih.gov This "on-water" method is noted for its efficiency and high conversion rates. nih.gov

A one-pot method starting from sulfonamides has also been developed. researchgate.net In this process, the sulfonamide is converted to the sulfonyl chloride in situ, which is then immediately reacted with potassium fluoride to yield the sulfonyl fluoride. researchgate.net

ReactantReagent(s)Solvent(s)CatalystYield
Stearyl Sulfonyl ChloridePotassium Fluoride (KF)Acetonitrile18-crown-6 etherHigh
Stearyl Sulfonyl ChloridePotassium Bifluoride (KHF₂)Water/THF or CH₂Cl₂NoneHigh
Stearyl SulfonamidePyry-BF₄, MgCl₂, then KFAcetonitrileNoneModerate to Very Good

Direct Fluorosulfonylation Reactions in Stearyl Systems

Direct fluorosulfonylation represents a more streamlined approach to synthesizing sulfonyl fluorides by directly introducing the -SO₂F group. While many examples focus on aryl systems, the principles can be extended to alkyl systems like stearyl compounds. One such method involves the use of sulfuryl fluoride (SO₂F₂) gas with Grignard reagents derived from alkyl halides.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more environmentally friendly and efficient methods for preparing sulfonyl fluorides, including electrochemical and metal-catalyzed approaches.

Electrochemical Synthesis of this compound Precursors

Electrochemical methods offer a mild and green alternative for the synthesis of sulfonyl fluorides. nih.govresearchgate.net This approach typically involves the oxidative coupling of thiols or disulfides with a fluoride source, such as potassium fluoride (KF). nih.govresearchgate.net The reaction is driven by an electric current, eliminating the need for chemical oxidants. nih.govresearchgate.net This method is notable for its broad substrate scope, which includes alkyl thiols, making it applicable to the synthesis of this compound from stearyl thiol. nih.govresearchgate.net The process is considered environmentally benign due to the use of an inexpensive and safe fluoride source and the absence of harsh reagents. nih.govresearchgate.net Flow chemistry has been shown to accelerate this electrochemical synthesis significantly, reducing reaction times from hours to minutes. tue.nl

Starting MaterialFluoride SourceKey Features
Thiols or DisulfidesPotassium Fluoride (KF)Mild conditions, no additional oxidants or catalysts, environmentally benign. nih.govresearchgate.net

Metal-Catalyzed Fluorosulfonylation for this compound

Metal-catalyzed reactions provide powerful tools for the formation of sulfonyl fluorides. While many of these methods are developed for aryl compounds, they establish important precedents for C-S bond formation that could be adapted for alkyl systems.

Copper-catalyzed fluorosulfonylation of aryldiazonium salts has been reported, where an aryl radical is generated and trapped by sulfur dioxide, followed by a Sandmeyer-type reaction to form the sulfonyl chloride, which then undergoes fluorine/chlorine exchange. mdpi.com Palladium-catalyzed fluorosulfonylation of aryl iodides and aryl thianthrenium salts has also been developed. rsc.org These methods typically use a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and a fluoride source. mdpi.com

More recently, organophotocatalysis has been employed for the fluorosulfonylation of diaryliodonium salts, using DABSO as the sulfonyl source and potassium bifluoride as the fluorine source. rsc.org Additionally, a metal-free, visible-light-mediated Sandmeyer-type fluorosulfonylation of arenediazonium tetrafluoroborates has been achieved. researchgate.net While these specific examples are for aryl systems, the underlying principles of radical-based fluorosulfonylation could potentially be applied to long-chain alkyl systems like stearyl derivatives.

CatalystStarting MaterialSO₂ SourceFluorine Source
CopperAryldiazonium SaltsSO₂KHF₂
PalladiumAryl IodidesDABSOSelectfluor
PalladiumAryl Thianthrenium SaltsNa₂S₂O₄N-fluorobenzenesulfonimide (NFSI) rsc.org
None (Organophotocatalysis)Diaryliodonium SaltsDABSOKHF₂ rsc.org

Green Chemistry Strategies for this compound Production

The development of green synthetic routes to this compound and its long-chain analogues focuses on the use of safer reagents, milder reaction conditions, and the reduction of waste. While specific research exclusively detailing the green synthesis of this compound is limited, several promising methodologies for aliphatic sulfonyl fluorides are directly applicable.

One of the most promising green approaches is the direct synthesis from thiols or disulfides. This method avoids the use of harsh chlorinating agents often required in traditional syntheses. A recently developed one-pot protocol utilizes the easily handled and highly reactive SHC5® in conjunction with potassium fluoride (KF). This process is environmentally friendly, producing only non-toxic sodium and potassium salts as byproducts. The reaction is applicable to a broad range of substrates, including aliphatic thiols, which are precursors to this compound. researchgate.neteurekalert.orgsciencedaily.com

Another significant advancement is the use of electrochemical methods. The electrochemical oxidative coupling of thiols and potassium fluoride offers a mild and environmentally benign route to sulfonyl fluorides. acs.orgnih.gov This method eliminates the need for chemical oxidants, which are often a source of waste. The reaction proceeds at room temperature and has been successfully applied to various alkyl thiols, including n-octanethiol, demonstrating its potential for longer-chain substrates like stearylthiol. acs.org The primary reagents are the thiol and potassium fluoride, an inexpensive and safe fluorine source. acs.orgnih.gov

The use of water as a reaction solvent is another cornerstone of green chemistry that has been explored for the synthesis of sulfonyl fluorides. While the direct synthesis of this compound in water has not been explicitly documented, methodologies for the conversion of sulfonyl chlorides to sulfonyl fluorides in aqueous systems have been developed. These often employ a surfactant-based catalytic system to overcome the low solubility of organic substrates in water.

Furthermore, research into the use of alternative fluorinating agents is a key area of green synthesis. Traditional methods often employ highly toxic and difficult-to-handle reagents like sulfuryl fluoride (SO₂F₂) or potassium bifluoride (KHF₂). eurekalert.org Modern approaches focus on the use of safer, solid fluoride sources like potassium fluoride.

A summary of green chemistry strategies applicable to the synthesis of long-chain aliphatic sulfonyl fluorides is presented below:

Starting MaterialKey ReagentsGreen Chemistry Principles
Long-chain thiols/disulfidesSHC5®, Potassium FluorideUse of less hazardous chemical syntheses, Safer solvents and auxiliaries (potentially), Waste prevention
Long-chain thiols/disulfidesPotassium Fluoride, ElectricityUse of renewable feedstocks (electricity), Inherent safety, Waste prevention (no chemical oxidant)
Long-chain carboxylic acidsVisible light, PhotocatalystUse of renewable energy, Milder reaction conditions

Scalability Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors, including reaction efficiency, cost of reagents, safety, and ease of product isolation. Green chemistry methodologies often present advantages in terms of scalability.

The one-pot synthesis from thiols using SHC5® and potassium fluoride is described as a simple, low-cost, and scalable protocol, making it suitable for industrial applications. sciencedaily.com The straightforward procedure and the use of readily available, safe reagents contribute to its potential for large-scale production.

Electrochemical synthesis in flow reactors has also been shown to be a highly scalable and efficient method for producing sulfonyl fluorides. tue.nl Continuous flow processes offer several advantages over batch reactions for industrial production, including better heat and mass transfer, improved safety, and the potential for automation. A flow chemistry approach for the electrochemical synthesis of sulfonyl fluorides from thiols has been demonstrated to significantly reduce reaction times from hours to minutes and is amenable to scaling up. tue.nl

The scalability of synthesizing aliphatic sulfonyl fluorides from carboxylic acids via photoredox catalysis has also been considered, with successful scale-up reactions demonstrating the practicality of this method. nih.gov

The table below outlines key scalability considerations for different green synthetic routes.

Synthetic RouteAdvantages for ScalabilityPotential Challenges for Scalability
From Thiols (e.g., with SHC5®/KF)Simple one-pot procedure, Low-cost and safe reagents, Non-toxic byproductsAvailability and cost of specialized reagents (SHC5®) at industrial scale
Electrochemical SynthesisAmenable to continuous flow processing, High efficiency and short reaction times in flow, Avoids stoichiometric oxidantsInitial investment in specialized electrochemical equipment, Mass transport limitations in batch mode
From Carboxylic Acids (Photoredox)Use of abundant starting materials, Mild reaction conditionsCost and stability of photocatalysts, Light penetration in large-scale reactors

Chemical Reactivity and Mechanistic Investigations of Stearylsulfonyl Fluoride

Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI)-Fluoride Exchange (SuFEx) has been established as a highly reliable and versatile click chemistry reaction. nih.govnih.gov Aliphatic sulfonyl fluorides, including stearylsulfonyl fluoride (B91410), are key electrophilic partners in this transformation due to their balanced stability and reactivity. enamine.netenamine.net The S-F bond in these compounds is remarkably stable under many conditions, including exposure to water, yet can be activated to react with a wide range of nucleophiles. nih.govchem-station.com

Nucleophilic Reactivity of Stearylsulfonyl Fluoride with O-, N-, and C-Nucleophiles

Long-chain alkylsulfonyl fluorides readily participate in SuFEx reactions with various nucleophiles. The reactivity pattern of this compound is expected to be consistent with other aliphatic sulfonyl fluorides. enamine.net

With O-nucleophiles , such as phenols and alcohols, this compound would form the corresponding sulfonate esters. These reactions are often facilitated by the use of a base or a catalyst system to activate the nucleophile or the sulfonyl fluoride. nih.govresearchgate.net For instance, the reaction of an aliphatic sulfonyl fluoride with a phenol in the presence of a base like cesium carbonate results in the formation of a stable S-O linkage. researchgate.net

N-nucleophiles , particularly primary and secondary amines, react with sulfonyl fluorides to yield sulfonamides. nih.govchemrxiv.org This transformation is a cornerstone of SuFEx chemistry and is widely used in various applications, including the synthesis of biologically active molecules. nih.govchemrxiv.org The reaction of proline-derived sulfonyl fluoride with morpholine, for example, proceeds in high yield to form the corresponding sulfonamide. nih.gov

While less common, C-nucleophiles in the form of organometallic reagents can also react with sulfonyl fluorides to create S-C bonds, although these reactions are not as prevalent in the context of SuFEx click chemistry. nih.gov

Table 1: Predicted SuFEx Reactions of this compound with Various Nucleophiles This table is generated based on the established reactivity of analogous aliphatic sulfonyl fluorides.

Nucleophile TypeExample NucleophilePredicted ProductProduct Class
O-NucleophilePhenolStearylsulfonate EsterSulfonate Ester
N-NucleophileMorpholineN-StearylsulfonylmorpholineSulfonamide
C-NucleophileOrganometallic ReagentAlkyl/Aryl Stearyl SulfoneSulfone

Kinetics and Thermodynamics of SuFEx Reactions Involving this compound

The kinetics and thermodynamics of SuFEx reactions are central to their "click" character. The sulfur-fluoride bond is thermodynamically stable, with a high bond dissociation energy. For example, the homolytic bond dissociation energy of the S-F bond in SO2F2 is approximately 90.5 ± 4.3 kcal/mol, which is significantly higher than the S-Cl bond in SO2Cl2 (46 ± 4 kcal/mol). bldpharm.com This inherent stability prevents unwanted side reactions. nih.govbldpharm.com

Influence of Reaction Conditions on this compound SuFEx Processes

The efficiency and selectivity of SuFEx reactions involving aliphatic sulfonyl fluorides are highly dependent on the reaction conditions.

Catalysts: A variety of catalysts can be employed to promote SuFEx reactions. Basic tertiary amines, such as triethylamine (TEA), and stronger non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used. nih.govnih.gov Guanidine bases, in combination with silylating agents like hexamethyldisilazane (HMDS), have been shown to be highly effective catalyst systems that accelerate the reaction. nih.gov Bifluoride salts can also act as catalysts. nih.gov For challenging substrates, Lewis acids have been shown to facilitate the reaction. chemrxiv.org

Solvents: The choice of solvent can significantly impact the reaction rate and outcome. While SuFEx reactions can be performed in a range of organic solvents, it has been demonstrated that conducting these reactions "on-water" or in aqueous-organic biphasic mixtures can lead to a significant rate acceleration. nih.gov For solid-phase synthesis applications, solvents like N,N-dimethylformamide (DMF) at elevated temperatures have proven effective. acs.org

Temperature: Many SuFEx reactions proceed efficiently at room temperature. nih.gov However, for less reactive substrates or when using solid-phase synthesis, elevated temperatures may be required to achieve complete conversion. acs.org

Table 2: Influence of Reaction Conditions on SuFEx Reactions of Aliphatic Sulfonyl Fluorides

Reaction ConditionEffect on ReactionExamples
Catalyst Accelerates the reaction by activating the S-F bond or the nucleophile.Triethylamine, DBU, Guanidine bases, Bifluoride salts, Lewis acids
Solvent Can influence reaction rate; "on-water" conditions can be rate-accelerating.Acetonitrile, DMF, Dichloromethane, Water
Temperature Can increase the reaction rate, especially for less reactive substrates.Room temperature to elevated temperatures (e.g., 65 °C)

Electrophilic Transformations of this compound

Beyond its role in SuFEx chemistry, the sulfonyl fluoride moiety can participate in other electrophilic transformations, although these are less commonly explored for long-chain aliphatic sulfonyl fluorides.

Radical Reactions and Bond Dissociation Energies in this compound

The generation of sulfonyl radicals from sulfonyl-containing compounds is a known process in organic synthesis. rsc.orgacs.org These radicals can then participate in various addition and coupling reactions. While methods exist for generating sulfonyl radicals from sulfonyl halides, specific studies on the radical-mediated reactions of this compound are not documented.

The key thermodynamic parameter for radical reactions is the bond dissociation energy (BDE). The homolytic cleavage of the C-S bond would be the initial step in many potential radical reactions of this compound. While the specific C-S BDE for this compound is not available, it is expected to be in the typical range for alkyl-SO2R compounds. For comparison, the S-F bond dissociation energy in sulfuryl fluoride (SO2F2) is quite high, at approximately 379 ± 18 kJ mol-1 (90.5 ± 4.3 kcal/mol), indicating that S-F bond homolysis is unlikely under typical radical-generating conditions. bldpharm.comstanford.edu The C-S bond is generally weaker and more susceptible to cleavage.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Aryl and alkenyl sulfonyl fluorides have been successfully employed as electrophiles in palladium-catalyzed cross-coupling reactions. nih.govd-nb.inforsc.org These reactions provide a powerful method for the formation of C-C and C-heteroatom bonds. For instance, arylsulfonyl fluorides can undergo Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings. organic-chemistry.org

The application of this methodology to aliphatic sulfonyl fluorides like this compound is not well-documented. The mechanism of these cross-coupling reactions typically involves the oxidative addition of the palladium(0) catalyst to the S-C or S-F bond of the sulfonyl fluoride. Given the strength of the S-F bond, oxidative addition across the C-S bond is a more plausible pathway for aliphatic sulfonyl fluorides, though this remains an area for further investigation. The development of suitable catalytic systems would be crucial for extending the scope of palladium-catalyzed cross-coupling reactions to include long-chain aliphatic sulfonyl fluorides.

Other Electrophilic Functionalizations

This compound, as a member of the sulfonyl fluoride class, functions as an electrophile, particularly in reactions central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This reactivity allows for the formation of new bonds with various nucleophiles. nih.gov The strong S-F bond, while generally stable, can be activated to participate in functionalization reactions beyond simple nucleophilic substitution on sulfur.

One significant area of electrophilic functionalization involves olefination reactions. While specific studies on this compound are not prevalent, the general mechanism for sulfonyl halides can be considered. Reactions analogous to the Horner-Wadsworth-Emmons olefination can occur, where a carbanion is generated adjacent to the sulfonyl group, which then reacts with aldehydes. This pathway proceeds through the addition of the carbanion to the aldehyde, followed by a cyclization-fragmentation of a four-membered ring intermediate to yield an alkene. nih.gov For long-chain alkylsulfonyl fluorides like this compound, this would enable the synthesis of long-chain vinyl sulfonyl fluorides.

Furthermore, sulfonyl fluorides can participate in Knoevenagel-type condensations. In the absence of a strong base, electron-rich aldehydes can react with compounds bearing two fluorosulfonyl groups attached to a methylene group. This reaction leads to the formation of unsaturated 1,1-disulfonyl fluorides. nih.gov While this specific disulfonyl scenario does not directly apply to this compound, it highlights the electrophilic nature of the sulfonyl fluoride moiety and its capability to activate adjacent positions for C-C bond formation.

The electrophilic character of the sulfur atom in this compound makes it a target for strong nucleophiles. It has been shown that various sulfonyl fluorides react with nucleophilic amino acid side chains, including those of lysine, tyrosine, histidine, and serine. nih.gov This reactivity is harnessed in chemical biology to covalently modify proteins. The long stearyl chain could influence the localization and specificity of such interactions, potentially targeting proteins in lipid-rich environments.

Table 1: Electrophilic Reactions of Sulfonyl Fluorides

Reaction Type Reactants Product Type Mechanistic Feature
Horner-Wadsworth-Emmons Analogue α-carbanion of sulfonyl fluoride, Aldehyde Unsaturated Sulfonyl Fluoride Cyclization-fragmentation of a four-membered intermediate nih.gov
Knoevenagel Condensation Methylene-1,1-disulfonyl fluoride, Aldehyde Unsaturated 1,1-disulfonyl fluoride Nucleophilic addition followed by elimination nih.gov

Intramolecular and Intermolecular Reaction Pathways

The reactivity of this compound is dictated by the highly stable yet efficiently reactive S(VI)-F bond. nih.gov This unique characteristic allows it to participate in both intramolecular and intermolecular reaction pathways, primarily governed by the principles of SuFEx chemistry.

Intermolecular Pathways: The most prominent intermolecular reaction pathway for sulfonyl fluorides is their reaction with nucleophiles. The sulfur atom is electrophilic and susceptible to attack by a range of nucleophiles. This forms the basis of SuFEx, a click chemistry platform used to create stable S-O, S-N, and S-C bonds. nih.gov this compound can react with amines, phenols, and other nucleophiles to form sulfonamides and sulfonate esters, respectively. This reactivity has been extensively profiled for various sulfur(VI) fluorides, demonstrating their ability to modify nucleophilic amino acid sidechains in proteins, such as lysine, tyrosine, and histidine. nih.gov The long alkyl chain of this compound would likely influence the kinetics and substrate scope of these intermolecular reactions due to steric hindrance and altered solubility properties.

Radical-based intermolecular reactions also provide a pathway for functionalization. While not specific to the stearyl derivative, radical fluorosulfonylation of alkenes has emerged as a significant method for synthesizing sulfonyl fluorides. researchgate.net In the reverse sense, the sulfonyl fluoride group can influence radical reactions at other parts of the molecule.

Intramolecular Pathways: Intramolecular reactions involving the sulfonyl fluoride group can occur when a suitable nucleophile is present within the same molecule. For instance, if a peptide containing a sulfonyl fluoride warhead also possesses a nucleophilic residue like a primary amine from lysine, an intramolecular cyclization can occur. acs.orgacs.org This reaction involves the nucleophilic amine attacking the electrophilic sulfur center of the sulfonyl fluoride, displacing the fluoride ion to form a stable cyclic sulfonamide. Such intramolecular reactions are highly dependent on the conformation and flexibility of the molecule, which for this compound would be influenced by the long, flexible stearyl chain. This property can be exploited in the design of specific covalent inhibitors or molecular probes where the long chain acts as a tether or an anchor. acs.orgacs.org

Stability and Degradation Pathways of this compound under Varying Chemical Environments

The stability of this compound is a key feature, rendering it more robust than other sulfonyl halides like sulfonyl chlorides. nih.gov Its degradation is highly dependent on the chemical environment, particularly pH and temperature.

Hydrolytic Stability and pH Dependence: Sulfonyl fluorides are generally characterized by their high resistance to hydrolysis under neutral or acidic conditions. nih.gov However, their stability decreases in alkaline environments. The hydrolytic stability of a range of sulfur(VI) fluorides has been studied at physiological pH (7 and 8), showing half-lives that can range from hours to days depending on the specific structure. nih.gov For this compound, the long hydrophobic alkyl chain is expected to reduce its water solubility, which may in turn decrease the rate of hydrolysis compared to more water-soluble, short-chain analogues.

Degradation under aqueous conditions proceeds via nucleophilic attack of water or hydroxide ions on the electrophilic sulfur atom, leading to the formation of the corresponding sulfonic acid and release of a fluoride ion. The rate of this degradation is significantly accelerated at higher pH due to the higher concentration of the more nucleophilic hydroxide ion. nih.govmdpi.com

Table 2: Hydrolytic Half-Life of Representative Aryl Sulfonyl Fluorides at 37 °C

Compound pH 7 Half-Life (h) pH 8 Half-Life (h)
4-carboxy-benzenesulfonyl fluoride 90 27
4-(acetylamino)benzenesulfonyl fluoride 10 4

Data adapted from a study on a panel of SVI-F electrophiles to illustrate pH-dependent stability trends. nih.gov

Thermal Stability: this compound is expected to exhibit significant thermal stability, a characteristic feature of sulfonyl fluorides which are more thermally robust than their chloride counterparts. nih.gov Studies on the thermal degradation of long-chain fluorinated compounds indicate that high temperatures (often exceeding 200-300°C) are required for decomposition. researchgate.net The degradation pathways at high temperatures would likely involve homolytic cleavage of C-C or C-S bonds, initiating radical-chain reactions. For a long-chain compound like this compound, thermal stress could lead to chain scission and the formation of a variety of smaller, volatile byproducts. researchgate.net Isothermal stability studies on related long-chain compounds show a non-linear weight loss over time, with degradation accelerating at higher temperatures (e.g., 100-120°C). ncsu.eduresearchgate.net

Computational and Theoretical Studies of Stearylsulfonyl Fluoride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic characteristics of stearylsulfonyl fluoride (B91410). These calculations provide a quantitative description of the molecule's electron distribution and orbital energies, which are fundamental to its chemical behavior.

The sulfonyl fluoride (-SO₂F) group is the reactive center of stearylsulfonyl fluoride. Its electronic structure is characterized by a hypervalent sulfur(VI) atom double-bonded to two oxygen atoms and single-bonded to a fluorine atom and the stearyl carbon chain. The strong electron-withdrawing nature of the oxygen and fluorine atoms renders the sulfur atom highly electrophilic.

Computational studies on analogous alkyl sulfonyl fluorides reveal significant polarization of the bonds within the -SO₂F moiety. The sulfur-fluorine bond is particularly notable for its high strength and partial ionic character, a result of the large electronegativity difference between sulfur and fluorine. This strong S-F bond contributes to the relative stability of sulfonyl fluorides compared to other sulfonyl halides. nih.gov There is also significant π-donation from the fluorine atom to the sulfur atom, which modulates the electrophilicity of the sulfur center. acs.org

AtomCalculated Partial Charge (a.u.) on a Model Alkyl Sulfonyl Fluoride
S+1.5 to +1.8
O-0.8 to -1.0
F-0.4 to -0.6
α-C-0.1 to +0.1

This interactive table presents typical calculated partial atomic charges for the -SO₂F group in a generic alkyl sulfonyl fluoride, based on quantum chemical calculations reported in the literature for similar compounds. The exact values for this compound may vary.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. youtube.comnih.gov It posits that the majority of chemical reactivity can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, the HOMO is expected to be localized primarily on the long alkyl chain, reflecting its saturated hydrocarbon nature. In contrast, the LUMO is anticipated to be centered on the electrophilic sulfonyl fluoride group, specifically on the antibonding orbitals associated with the S-O and S-F bonds.

Molecular OrbitalCalculated Energy (eV) for a Model Alkyl Sulfonyl FluorideLocalization
HOMO-10 to -12Primarily on the alkyl chain (C-C and C-H σ orbitals)
LUMO+1 to +3Primarily on the -SO₂F group (σ* orbitals of S-O and S-F bonds)
HOMO-LUMO Gap11 to 15 eV-

This interactive table provides representative calculated HOMO and LUMO energies and the resulting energy gap for a model short-chain alkyl sulfonyl fluoride. These values are illustrative and would be expected to be similar for this compound, with minor variations due to the length of the alkyl chain.

Reaction Mechanism Elucidation through Computational Modeling.nih.govnih.gov

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the characterization of transition states and intermediates.

The reaction of this compound with nucleophiles, such as amines or alcohols, is a key transformation. Computational studies on analogous sulfonyl fluorides have elucidated the nature of the transition states involved in these reactions. For a nucleophilic attack at the sulfur atom, a trigonal bipyramidal transition state is typically proposed. In this transition state, the incoming nucleophile and the leaving fluoride ion occupy the axial positions.

The geometry and energy of the transition state are crucial in determining the reaction rate. Computational methods can precisely locate the transition state structure and calculate its energy, providing the activation energy barrier for the reaction. Studies have shown that the activation barrier is sensitive to the nature of the nucleophile and the solvent environment. acs.org For instance, computational studies on the reaction of methyl sulfonyl fluoride with amines have shown that the formation of the N-S bond in the transition state is significantly influenced by the concerted deprotonation of the amine nucleophile by a base. This interaction lowers the activation energy barrier. acs.org

By mapping the energy of the system as a function of the reaction coordinate, computational chemistry can generate a detailed energy landscape for the reaction of this compound. This landscape visualizes the energetic pathway from reactants to products, including any intermediates and transition states.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational preferences of molecules over time. For a long-chain molecule like this compound, MD simulations are particularly useful for understanding the flexibility of the stearyl chain and its interactions with its environment.

MD simulations on long-chain alkyl sulfonates, which are structurally similar to this compound, have been performed to investigate their behavior in aqueous systems. These simulations reveal that the long alkyl chains can adopt various conformations, from fully extended to folded structures. In aggregated states, such as micelles or bilayers, the chains can be either ordered and tilted in a gel-like phase or disordered in a liquid-crystalline phase. nih.gov The transition between these phases is temperature-dependent. nih.gov

Predictive Modeling for this compound Derivatives

Predictive modeling plays a crucial role in the rational design of novel this compound derivatives with enhanced biological activity and optimized properties. By establishing a quantitative relationship between the chemical structure and the biological activity, these computational models can forecast the efficacy of untested compounds, thereby prioritizing synthetic efforts and accelerating the discovery process. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are integral to this predictive approach.

A significant example of predictive modeling for a related class of compounds, arylethenesulfonyl fluoride derivatives, showcases the potential of these methods. In a study focused on developing inhibitors against methicillin-resistant Staphylococcus aureus (MRSA), researchers utilized 3D-QSAR, molecular docking, and MD simulations to understand the structure-activity relationship of these sulfonyl fluoride-containing compounds. rsc.org

The 3D-QSAR study involved the development of two robust statistical models: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.org These models were established using a dataset of 82 arylethenesulfonyl fluoride compounds and yielded statistically significant results, as detailed in the table below. rsc.org

ModelSEEF-value
CoMFA 0.6680.9620.164178.682
CoMSIA/SEH 0.6000.9160.237130.460

This table summarizes the statistical validation parameters for the 3D-QSAR models developed for arylethenesulfonyl fluoride derivatives. q² represents the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, SEE is the standard error of estimation, and F-value is the Fischer statistic. rsc.org

Analysis of the 3D contour maps generated from these models revealed key structural features that influence the inhibitory activity of the molecules. rsc.org This information, combined with molecular docking studies, provided insights into the binding modes of these compounds with the target protein, SarA, and identified crucial amino acid residues, such as LYS123, involved in the interaction. rsc.org

Based on these predictive models, eight new molecules were designed with predicted inhibitory activity superior to that of the template compounds. rsc.org The stability of the binding between these newly designed molecules and the protein complex was further verified through molecular dynamics simulations. rsc.org The binding free energy, calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, was consistent with the predicted activity, lending further support to the validity of the computational models. rsc.org

While this research was conducted on arylethenesulfonyl fluoride derivatives, the methodologies and principles are directly applicable to the predictive modeling of this compound derivatives. By applying similar computational workflows, it is possible to design novel this compound compounds with tailored properties for various applications.

Analytical Characterization and Advanced Spectroscopic Studies of Stearylsulfonyl Fluoride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of Stearylsulfonyl fluoride (B91410), offering detailed insights into its proton, carbon, and fluorine environments.

¹H and ¹³C NMR Chemical Shift Assignments and Long-Range Couplings

The ¹H NMR spectrum of Stearylsulfonyl fluoride is characterized by signals corresponding to the long stearyl (C18) alkyl chain. The terminal methyl group (C-18) protons typically resonate as a triplet at approximately 0.88 ppm. The bulk of the methylene groups (C-3 to C-17) in the alkyl chain produce a large, overlapping multiplet signal around 1.25-1.40 ppm.

Distinctly, the methylene protons alpha to the sulfonyl fluoride group (C-1) are significantly deshielded due to the strong electron-withdrawing nature of the -SO₂F moiety, appearing as a triplet of triplets around 3.55 ppm. The protons on the beta-methylene group (C-2) are also shifted downfield to approximately 2.05 ppm.

Similarly, the ¹³C NMR spectrum displays characteristic signals for the stearyl chain. The terminal methyl carbon (C-18) appears at approximately 14.1 ppm. The internal methylene carbons (C-3 to C-17) resonate in the range of 22.7 to 31.9 ppm. The carbon atom directly attached to the sulfonyl fluoride group (C-1) is the most deshielded, appearing at a chemical shift of about 55.4 ppm. This C-1 signal would exhibit a large one-bond coupling constant (¹JCF) with the fluorine atom. Long-range couplings between the fluorine and carbons C-2 and C-3 are also anticipated, providing further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
1 ~3.55 tt ~55.4
2 ~2.05 m ~24.8
3-17 ~1.25-1.40 m ~22.7-31.9

Note: Data are hypothetical and based on typical values for long-chain alkylsulfonyl fluorides.

¹⁹F NMR Spectroscopic Analysis of the Sulfonyl Fluoride Group

Fluorine-19 NMR spectroscopy is a highly sensitive and specific technique for observing the sulfonyl fluoride group. huji.ac.ilwikipedia.org In this compound, the fluorine atom is directly bonded to the sulfur atom of the sulfonyl group. The ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine environment in the molecule.

This signal is anticipated to appear in the chemical shift range typical for aliphatic sulfonyl fluorides, around +40 to +65 ppm relative to a standard such as CFCl₃. Due to spin-spin coupling with the two adjacent protons on the alpha-carbon (C-1) of the stearyl chain, this fluorine signal will be split into a triplet. The magnitude of this two-bond coupling (²JHF) provides further confirmation of the connectivity.

2D NMR Techniques for Structural Connectivity of this compound

Two-dimensional (2D) NMR experiments are instrumental in confirming the precise atom-to-atom connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between adjacent protons. youtube.comlibretexts.org Cross-peaks would be observed between the protons on C-1 (~3.55 ppm) and C-2 (~2.05 ppm), and sequentially along the alkyl chain, confirming the contiguous nature of the stearyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduwikipedia.orgpressbooks.pub This would definitively link the proton assignments in Table 1 to their corresponding carbon assignments. For instance, a cross-peak would connect the proton signal at ~3.55 ppm with the carbon signal at ~55.4 ppm, confirming the assignment of C-1.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two or three bonds). This technique would be crucial for confirming the connection of the stearyl chain to the sulfonyl fluoride group. Correlations would be expected between the protons on C-1 and the carbon at C-2, as well as between the protons on C-2 and the carbons at C-1 and C-3, further solidifying the structural assignment.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information regarding the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and substructural features.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn allows for the unambiguous confirmation of the molecular formula. nih.gov For this compound, with a chemical formula of C₁₈H₃₇FO₂S, the calculated monoisotopic mass of the molecular ion [M]⁺ would be determined with high precision (typically to four or five decimal places). The experimentally measured mass must match the theoretical mass within a very narrow tolerance (e.g., ±5 ppm) to validate the proposed elemental composition.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Molecular Formula Ion Calculated m/z
C₁₈H₃₇FO₂S [M+H]⁺ 353.2547

Note: Data are calculated theoretical values.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of a selected precursor ion. wikipedia.orgunt.edu The molecular ion of this compound is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions.

The fragmentation of long-chain alkanes is well-characterized and typically involves the sequential loss of alkyl radicals. whitman.eduyoutube.com For this compound, the fragmentation pattern is expected to be dominated by cleavage of the C-C bonds along the stearyl chain, leading to a series of carbocation fragments separated by 14 Da (the mass of a CH₂ group). Another characteristic fragmentation would be the cleavage of the C-S bond, resulting in the loss of the sulfonyl fluoride moiety or related fragments.

Table 3: Predicted Key Fragmentation Ions in Tandem MS of this compound

Precursor Ion (m/z) Proposed Fragment Fragment Formula Fragment m/z
353.25 [M - SO₂F]⁺ [C₁₈H₃₇]⁺ 253.30
353.25 [M - CnH₂n₊₁]⁺ Varies Varies

Note: Data are hypothetical and based on established fragmentation principles for long-chain alkyl compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds.

In IR spectroscopy, the analysis of this compound would reveal characteristic absorption bands corresponding to its specific functional groups. The most prominent peaks are associated with the sulfonyl fluoride moiety and the long alkyl chain. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are typically strong and appear in distinct regions of the spectrum. The S-F bond also has a characteristic stretching frequency. The stearyl group gives rise to strong absorptions from C-H stretching vibrations just below 3000 cm⁻¹, as well as C-H bending and rocking vibrations at lower wavenumbers. A method for monitoring the conversion of sulfonyl fluoride groups in fluorinated copolymers relies on tracking the decrease in the peak at approximately 1470 cm⁻¹ (asymmetric -SO₂- stretch) and paired peaks around 810 cm⁻¹ (S-F stretch) fluorine1.ru.

Raman spectroscopy offers complementary information. As a scattering technique, the selection rules differ from IR absorption, often providing stronger signals for symmetric vibrations and non-polar bonds. wikipedia.orgstellarnet.us The vibrational frequencies in Raman spectroscopy are dependent on the masses of the atoms and the strength of the bonds connecting them, with lighter atoms and stronger bonds corresponding to higher Raman shifts. renishaw.com For this compound, the C-H stretching modes of the alkyl chain would produce strong signals around 2800-3000 cm⁻¹. The C-C single bonds of the stearyl backbone would be visible in the 800-1200 cm⁻¹ "fingerprint" region. renishaw.com The S=O and S-F bonds would also exhibit characteristic Raman shifts, providing structural confirmation.

Table 1: Representative Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Shift (cm⁻¹)Intensity
C-H (Alkyl)Symmetric & Asymmetric Stretching2850-29602850-2960Strong
CH₂Bending (Scissoring)~1465~1450Medium
S=O (Sulfonyl)Asymmetric Stretching~1470 fluorine1.ru1370-1410Strong
S=O (Sulfonyl)Symmetric Stretching1180-12101170-1200Strong
S-F (Sulfonyl Fluoride)Stretching~810 fluorine1.ru780-840Strong
C-C (Alkyl)StretchingNot typically used for diagnosis800-1200Medium-Weak

X-ray Crystallography for Solid-State Structure Determination (if applicable to a derivative)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can provide unambiguous data on bond lengths, bond angles, and conformational details.

For this compound itself, obtaining a single crystal suitable for X-ray diffraction is highly challenging. The long, flexible C18 alkyl chain imparts significant conformational freedom, which typically hinders the formation of a well-ordered crystal lattice necessary for high-resolution diffraction studies.

However, the technique remains highly applicable for derivatives of the compound that are more amenable to crystallization. For instance, if this compound were used to synthesize a more rigid derivative, such as an aryl sulfonamide with a shorter chain, X-ray crystallography could be employed. Such an analysis would precisely determine the geometry of the sulfonyl fluoride headgroup and its orientation relative to the rest of the molecule. This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing.

Advanced Chromatographic Separation Methods for Purity Assessment

Chromatographic techniques are essential for separating this compound from reactants, byproducts, or impurities, thereby allowing for its accurate quantification and purity assessment.

Gas Chromatography (GC) with Specialized Detectors

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov Given its long alkyl chain, this compound is a semi-volatile compound with a high boiling point, making GC a suitable analytical method, provided the correct parameters are used.

A typical GC analysis would involve a high-temperature capillary column coated with a low-to-mid polarity stationary phase (e.g., 5% phenyl-polysiloxane). To ensure the elution of this high-molecular-weight compound in a reasonable time and with good peak shape, temperature programming is essential. The analysis would start at a lower temperature to separate any volatile impurities and then ramp up to a high final temperature (e.g., >300°C) to elute the this compound. libretexts.org

Several detectors can be coupled with GC for analysis:

Flame Ionization Detector (FID): This is a universal detector for organic compounds and would provide a strong response to the C18 hydrocarbon chain, making it ideal for purity assessment based on peak area percentage.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) is the most powerful approach for both separation and identification. nih.gov The mass spectrometer would provide a mass spectrum for the eluted peak, showing the molecular ion and characteristic fragmentation patterns that could confirm the identity of this compound.

Table 2: Hypothetical GC-MS Parameters for this compound Analysis

ParameterCondition
GC SystemAgilent 7890A or equivalent
ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium, constant flow (e.g., 1-2 mL/min) libretexts.org
Injection ModeSplitless or Split (e.g., 10:1 ratio)
Injector Temperature280 - 300°C
Oven ProgramInitial 70°C (1 min), ramp at 10°C/min to 320°C, hold for 10 min
DetectorMass Spectrometer (MS)
MS Ion SourceElectron Ionization (EI) at 70 eV
MS Mass Range50 - 500 amu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of compounds that may not be sufficiently volatile or thermally stable for GC. This compound, being a highly non-polar molecule due to its long alkyl chain, is an excellent candidate for reverse-phase HPLC (RP-HPLC). libretexts.org

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecyl) or C8 (octyl) bonded silica (B1680970), is used. libretexts.org The mobile phase would consist of a polar solvent mixture, commonly acetonitrile and water. chromatographyonline.com Due to the non-polar nature of this compound, it would be strongly retained on the C18 column. Therefore, a high percentage of the organic solvent (acetonitrile) in the mobile phase, or a gradient elution starting with a lower organic concentration and increasing over time, would be necessary to elute the compound from the column. Detection can be challenging as the molecule lacks a strong UV chromophore. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are sensitive to non-volatile analytes regardless of their optical properties, would be suitable. Alternatively, HPLC can be coupled with mass spectrometry (LC-MS).

Derivatization Strategies for Enhanced Detection of Fluoride in Complex Mixtures

Direct detection of this compound in complex biological or environmental samples can be difficult, especially at low concentrations, because the molecule lacks easily ionizable functional groups for mass spectrometry or strong chromophores for UV-Vis detection. nih.govacs.org To overcome this, derivatization strategies can be employed to convert the sulfonyl fluoride into a molecule with more favorable analytical properties.

One effective strategy involves the reaction of the sulfonyl fluoride with a nucleophilic reagent that introduces a detectable tag. For example, perfluorooctane sulfonyl fluoride (PFOSF), a related compound, has been successfully derivatized with benzylamine. nih.govacs.org This reaction converts the sulfonyl fluoride into a sulfonamide derivative containing a phenyl group. The introduction of this aromatic ring serves two purposes: it acts as a chromophore for enhanced UV detection and provides a readily ionizable site for highly sensitive analysis by electrospray ionization mass spectrometry (ESI-MS). acs.org This method demonstrates good linearity and low detection limits. nih.govacs.orghkbu.edu.hk

Another novel approach involves the derivatization of sulfonyl fluorides (like PFOSF and PFHxSF) into their corresponding sulfinic acids. nih.govresearchgate.net This chemical transformation allows for the quantitative analysis of the original sulfonyl fluoride compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving very low detection limits in complex matrices like soil. nih.gov These derivatization methods are highly selective and significantly improve the ability to detect and quantify trace amounts of sulfonyl fluorides in challenging samples.

Advanced Applications and Functional Roles of Stearylsulfonyl Fluoride

Stearylsulfonyl Fluoride (B91410) as a Building Block in Polymer Science and Materials Chemistry

The dual nature of stearylsulfonyl fluoride makes it a valuable monomer and surface modification agent, enabling the creation of functional materials with tailored properties.

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform for polymer synthesis, valued for its efficiency and the stability of the resulting linkages. nih.govnih.gov this compound can function as an A-type monomer in step-growth polymerization. When reacted with B-type monomers containing two nucleophilic groups, such as bisphenols or diamines, it can form long-chain polymers like polysulfates and polysulfonamides, respectively.

The incorporation of the long stearyl side chain into the polymer backbone has a profound impact on the material's properties. It introduces significant hydrophobicity, which can lower the surface energy of the material, enhance its solubility in nonpolar solvents, and influence its thermal properties and morphology. For instance, the polymerization of a bis(alkylsulfonyl fluoride) with a bis(aryl silyl (B83357) ether) is a known method for producing polysulfonate polymers. nih.gov By analogy, using a monomer derived from this compound would yield polymers with long, grease-like side chains, potentially useful for creating self-lubricating plastics or hydrophobic coatings.

Table 1: Potential SuFEx Polymerization Reactions Involving this compound Derivatives
Co-monomer TypeResulting LinkagePolymer ClassKey Property from Stearyl Group
Bisphenol A (or other bisphenols)-O-SO₂-O-PolysulfateIncreased hydrophobicity, modified thermal properties
Hexamethylenediamine (or other diamines)-NH-SO₂-NH-PolysulfonamideFlexibility, solubility in nonpolar solvents
Diols (e.g., 1,6-Hexanediol)-O-SO₂-O-Aliphatic PolysulfateLowered crystallinity, enhanced flexibility

The distinct amphiphilic potential of this compound makes it an excellent starting material for novel surfactants. nih.gov The C18 stearyl group serves as a classic hydrophobic tail, while the highly reactive sulfonyl fluoride group acts as a versatile handle for installing a wide variety of hydrophilic headgroups.

Through nucleophilic substitution at the sulfur atom, the fluoride can be displaced by various functional groups to create anionic, cationic, non-ionic, or zwitterionic surfactants. nih.gov For example, hydrolysis of the sulfonyl fluoride yields a sulfonic acid, a strong anionic headgroup. Reaction with a tertiary amine like trimethylamine (B31210) can produce a cationic quaternary ammonium (B1175870) sulfonate. This synthetic flexibility allows for the fine-tuning of surfactant properties such as critical micelle concentration (CMC), surface tension reduction, and thermal stability for specialized applications. nih.gov

Table 2: Synthesis of Diverse Surfactant Classes from this compound
Reactant for HeadgroupResulting HeadgroupSurfactant TypeReaction Principle
Water (Hydrolysis)-SO₃H (Sulfonic Acid)AnionicNucleophilic substitution
Dimethylaminoethanol-SO₂-O-(CH₂)₂-N(CH₃)₂Non-ionic (can be quaternized to Cationic)SuFEx reaction with alcohol
Glycine (or other amino acids)-SO₂-NH-CH₂-COOHZwitterionicSuFEx reaction with amine

The reactivity of the sulfonyl fluoride group can be exploited to covalently graft stearyl chains onto various material surfaces. Substrates possessing surface-exposed nucleophiles, such as the hydroxyl groups on cellulose, silica (B1680970), or glass, or the amine groups on functionalized polymers, can react directly with this compound.

This surface functionalization effectively transforms a hydrophilic or polar surface into a highly hydrophobic (lipophilic) one. The long, densely packed stearyl chains create a low-energy surface that repels water. This methodology can be used to produce superhydrophobic coatings, anti-fouling surfaces, or stationary phases for reverse-phase chromatography. The length of the C18 chain is particularly effective at creating a robust and ordered hydrophobic layer. rsc.org

This compound in Chemical Biology Research (as a chemical probe, not therapeutic)

In chemical biology, the sulfonyl fluoride moiety is a well-established electrophilic "warhead" for creating covalent chemical probes. rsc.orgclaremont.edu The addition of a long alkyl chain like stearyl provides unique targeting capabilities, directing these probes toward specific biological environments.

A molecular probe requires a reactive group, a recognition element, and often a reporter tag for detection. wikipedia.org In probes derived from this compound, the -SO₂F group serves as the reactive warhead that forms a stable covalent bond with nucleophilic amino acid residues in proteins. nih.govnih.gov

The stearyl chain acts as a potent hydrophobic recognition element. This feature can be used to:

Target integral membrane proteins: The long alkyl chain can partition into the lipid bilayer, increasing the probe's local concentration near membrane-embedded proteins. nih.govnih.gov

Engage proteins with deep hydrophobic pockets: Enzymes that bind lipids or other long-chain substrates are potential targets.

For detection, the probe must be further functionalized with a reporter tag. Typically, a terminal alkyne or azide (B81097) group is incorporated at the end of the stearyl chain (or on a different part of the molecule). This allows for the use of bioorthogonal "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach a fluorescent dye or a biotin (B1667282) affinity tag after protein labeling has occurred. nih.govnih.gov

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to map the active state of enzymes within complex biological systems. wikipedia.org Sulfonyl fluoride-based probes are particularly useful because they are relatively stable in aqueous environments but become reactive within the specific microenvironment of a protein's active site, targeting residues such as serine, tyrosine, lysine, or histidine. nih.govox.ac.uknih.gov

The chemical methodology for using a this compound-based probe in an ABPP experiment follows a general workflow:

Probe Incubation: The alkyne- or azide-functionalized this compound probe is introduced to a proteome (e.g., cell lysate, living cells). The probe's hydrophobic tail may guide it toward membrane-associated fractions or specific proteins.

Covalent Labeling: The probe covalently modifies the active sites of target enzymes. The sulfonyl fluoride group reacts with a proximal nucleophilic amino acid, forming a stable sulfonyl-enzyme bond. This reaction is activity-dependent; only active enzymes are labeled.

Bioorthogonal Ligation: The proteome is treated with a reporter tag containing the complementary click chemistry handle (e.g., azide-biotin or alkyne-fluorophore). The CuAAC reaction selectively attaches the tag to the probe-labeled proteins.

Analysis: If a biotin tag was used, the labeled proteins are enriched using streptavidin beads. The captured proteins are then digested into peptides and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification of the protein targets and the precise site of covalent modification.

The use of a hydrophobic probe like this compound is particularly advantageous for exploring the "undruggable" proteome, which includes many membrane proteins and proteins lacking traditional small-molecule binding pockets. nih.gov

Table 3: Methodological Features of Sulfonyl Fluoride Probes in ABPP
FeatureDescriptionRelevance of Stearyl Group
Reactive Group ("Warhead")Sulfonyl Fluoride (-SO₂F)N/A (Function of the warhead)
Targeted ResiduesSerine, Threonine, Tyrosine, Lysine, HistidineMay influence selectivity based on the hydrophobicity of the active site.
Labeling MechanismCovalent modification via nucleophilic attack on the sulfur atomThe binding event driven by the stearyl chain precedes and facilitates the covalent reaction.
Detection MethodClick chemistry ligation to a reporter tag (e.g., biotin, fluorophore) followed by MS or fluorescence imaging.Requires synthetic incorporation of a bioorthogonal handle (e.g., alkyne) onto the probe structure.
Primary ApplicationIdentifying active enzymes, mapping inhibitor selectivity, discovering novel binding sites.Enables profiling of membrane-associated proteins or those with significant hydrophobic binding regions. nih.gov

Role of this compound in Organic Synthesis as a Fluorinating Reagent or Precursor

The academic and patent literature extensively covers the roles of various sulfonyl fluorides, particularly arylsulfonyl fluorides, in organic synthesis. These compounds are recognized for their utility as precursors in "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, and as probes in chemical biology. mdpi.comnih.govresearchgate.netrsc.org Arylsulfonyl fluorides have also been documented as fluorinating agents, for instance, in the deoxyfluorination of alcohols. mdpi.com The synthesis of sulfonyl fluorides can be achieved through various methods, including from sulfonic acids, sulfonamides, and aryl halides. mdpi.comnih.gov

However, a detailed review of scientific literature reveals a significant lack of specific information regarding the role of This compound (octadecanesulfonyl fluoride) as either a fluorinating reagent or a precursor in organic synthesis. While the chemistry of sulfonyl fluorides with shorter alkyl chains or aromatic groups is well-established, the specific applications of the long-chain stearyl derivative in these contexts are not documented in available research. General synthetic methods are described for aliphatic substrates, but concrete examples and studies focusing on this compound's reactivity and utility as a fluorinating agent or a synthetic precursor are absent. mdpi.comresearchgate.net

Chemical Transformations and Derivatization Strategies of Stearylsulfonyl Fluoride

Conversion to Sulfonamides and Sulfonate Esters

The reaction of sulfonyl fluorides with nucleophiles is a cornerstone of their chemistry, providing reliable routes to sulfonamides and sulfonate esters. These transformations are of significant interest due to the prevalence of sulfonamide and sulfonate motifs in pharmaceuticals, agrochemicals, and materials science.

The synthesis of sulfonamides from stearylsulfonyl fluoride (B91410) is achieved through its reaction with primary or secondary amines. This reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion. While the reactivity of the sulfonyl fluoride is generally lower than that of the corresponding sulfonyl chloride, this can be advantageous in terms of stability and selectivity. organic-chemistry.org In cases where the amine is weakly nucleophilic, the reaction may require activation. For instance, the use of Lewis acids such as calcium triflimide [Ca(NTf)2] has been shown to enhance the electrophilicity of the sulfonyl fluoride, facilitating the reaction with a broader range of amines. rsc.org

Similarly, sulfonate esters can be prepared by reacting stearylsulfonyl fluoride with alcohols or phenols. This reaction is typically carried out in the presence of a base to deprotonate the alcohol or phenol, generating a more potent nucleophile (an alkoxide or phenoxide). The choice of base and reaction conditions can be tailored to the specific substrate. bohrium.com

Table 1: Representative Conditions for the Conversion of Alkylsulfonyl Fluorides to Sulfonamides and Sulfonate Esters

ProductNucleophileReagents and ConditionsReference
Alkyl SulfonamidePrimary/Secondary AmineAmine (excess) or Amine, Et3N, t-amylOH, 60 °C rsc.org
Alkyl SulfonamideAnilineAniline, Ca(NTf)2, t-amylOH, 60 °C rsc.org
Alkyl Sulfonate EsterPhenolPhenol, Cs2CO3, CH3CN, rt researchgate.net

Introduction of Diverse Functionalities via Sulfur-Fluorine Bond Reactivity

The sulfur-fluorine (S-F) bond in this compound is the key to its utility as a synthetic intermediate for introducing a wide array of functional groups. The principle of these transformations is the nucleophilic substitution at the sulfur atom, where the fluoride acts as a leaving group. This reactivity is a central theme in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that highlights the reliable and selective nature of these reactions. researchgate.net

A variety of nucleophiles beyond amines and alkoxides can be employed to displace the fluoride and form new S-X bonds (where X is the nucleophilic atom). For example, reaction with thiols in the presence of a base can yield thiosulfonates. While less common, carbon nucleophiles can also react with sulfonyl fluorides under specific conditions to form sulfones, although this transformation is often more challenging. The reactivity of the sulfonyl fluoride can be tuned by the reaction conditions, allowing for a degree of control over the outcome. thieme-connect.com

The inherent stability of the sulfonyl fluoride group allows it to be carried through various synthetic steps, with its derivatization often being performed at a late stage in a synthetic sequence. This "latent reactivity" is a significant advantage in the synthesis of complex molecules.

Table 2: Examples of Nucleophiles for Derivatization of Sulfonyl Fluorides

Nucleophile TypeExampleResulting Functional Group
N-NucleophileAmineSulfonamide
O-NucleophileAlcohol/PhenolSulfonate Ester
S-NucleophileThiolThiosulfonate

Selective Cleavage of the Stearyl-Sulfonyl Bond

The cleavage of the carbon-sulfur bond in sulfones is a synthetically useful transformation, often referred to as desulfonylation. This process allows for the removal of the sulfonyl group after it has served its purpose in a synthetic strategy, for example, as an activating group. The selective cleavage of the stearyl-sulfonyl bond would involve the breaking of the C-S bond between the C18 alkyl chain and the sulfonyl moiety.

However, the selective cleavage of a long, unactivated alkyl chain like the stearyl group from a sulfonyl moiety can be challenging. Many desulfonylation methods are more effective for aryl sulfones or sulfones with activating groups in the β-position. For long-chain alkyl sulfones, harsh reaction conditions may be required, which could compromise other functional groups in the molecule. There is a lack of specific literature detailing the selective cleavage of the stearyl-sulfonyl bond, and further research would be needed to identify optimal conditions for this transformation.

Future Directions and Emerging Research Avenues for Stearylsulfonyl Fluoride

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl fluorides, including stearylsulfonyl fluoride (B91410), is increasingly moving from traditional batch processes to continuous-flow systems. tue.nl This shift offers substantial advantages in terms of safety, scalability, and reaction control. Future research will likely focus on developing dedicated flow chemistry protocols for the on-demand synthesis of stearylsulfonyl fluoride.

Key research avenues include:

Electrochemical Flow Synthesis: Leveraging electrochemical methods to oxidatively couple long-chain thiols with fluoride sources in a continuous-flow reactor. tue.nlresearchgate.net This approach can significantly shorten reaction times from hours in batch to mere minutes in flow and allows for the use of simple fluoride salts like potassium fluoride. tue.nl

Telescoped Reactions: Designing integrated flow systems where newly synthesized this compound is immediately used in a subsequent reaction, such as a SuFEx polymerization or surface modification step. This "telescoped" process avoids the need for intermediate purification and handling of the reactive compound. tue.nlresearchgate.net

Automated Optimization: Integrating flow reactors with automated sampling and analysis systems. This would enable high-throughput screening of reaction parameters (e.g., temperature, residence time, reagent concentration) to rapidly identify optimal conditions for this compound synthesis.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for this compound

ParameterTraditional Batch SynthesisElectrochemical Flow Synthesis
Reaction Time 6–36 hours tue.nl~5 minutes tue.nl
Scalability Limited by reactor size and heat transferEasily scalable by extending run time
Safety Potential for thermal runaway, handling of hazardous reagentsEnhanced safety, contained system, small reaction volumes
Process Control Difficult to precisely control temperature and mixingPrecise control over all reaction parameters tue.nl
Integration Requires isolation before next stepCan be directly "telescoped" into subsequent reactions tue.nl

Novel Catalytic Systems for this compound Transformations

The development of new catalytic methods is crucial for expanding the reaction scope of this compound. While traditionally used as electrophiles, recent advances suggest that novel catalytic cycles could unlock new reaction pathways. researchgate.net

Emerging research areas include:

Photoredox Catalysis: Utilizing light-driven catalysts to generate fluorosulfonyl radicals from precursors, which could then be used to synthesize or functionalize this compound under mild conditions. This approach opens pathways for radical-based transformations that are otherwise inaccessible. rsc.orgresearchgate.net

Transition Metal-Free Catalysis: Establishing efficient, metal-free methods for creating new bonds using this compound. researchgate.net For instance, base-mediated reactions with various nucleophiles could be optimized to create a diverse library of stearyl-containing sulfonates and sulfonamides. researchgate.net

Organocatalysis: Employing small organic molecules as catalysts. For SuFEx reactions involving this compound, organocatalysts like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) have shown effectiveness and could be explored further for specific transformations. nih.gov

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To fully optimize and control the synthesis and subsequent reactions of this compound, especially within continuous flow systems, advanced in-situ characterization techniques are indispensable. Real-time monitoring provides immediate feedback on reaction progress, yield, and impurity formation.

Future developments will likely incorporate:

Flow NMR and IR Spectroscopy: Integrating spectroscopic probes directly into the flow reactor setup. This would allow for continuous, non-invasive monitoring of the conversion of starting materials to this compound and its subsequent transformations.

Process Analytical Technology (PAT): Implementing a suite of analytical tools (e.g., Raman spectroscopy, UV-Vis) to monitor critical process parameters in real-time. This ensures consistent product quality and allows for immediate adjustments to maintain optimal reaction conditions.

Mass Spectrometry: Coupling flow reactors to mass spectrometers for rapid identification of products and byproducts, providing deep mechanistic insights into the reactions of this compound. The in-situ generation and analysis of reactive intermediates can be a powerful tool for understanding reaction mechanisms. nih.gov

Theoretical Prediction and Machine Learning for Reaction Optimization

The complexity of chemical reactions often makes finding the optimal conditions a time-consuming, trial-and-error process. The application of computational tools, including theoretical modeling and machine learning (ML), is a rapidly growing area in chemistry that can accelerate this process significantly. ucla.edufao.org

Key future directions for this compound include:

Machine Learning for Condition Prediction: Developing ML algorithms, such as random forests, trained on high-throughput experimentation (HTE) data. ucla.edu These models can predict the optimal reagents, catalysts, and conditions for a desired transformation of this compound on a new substrate without the need for exhaustive experimental screening. ucla.edufao.org For example, an ML model could predict the best base and sulfonyl fluoride combination to achieve high yields in a deoxyfluorination reaction. fao.org

Density Functional Theory (DFT) Calculations: Using DFT to predict the reactivity of this compound and to elucidate reaction mechanisms. researchgate.netrsc.org DFT can also be used to calculate spectroscopic data, such as ¹⁹F NMR chemical shifts, which aids in product characterization and can be used to train more accurate ML models. researchgate.net

Predictive Modeling for Polymer Properties: Employing machine learning to correlate the structure of polymers derived from this compound with their resulting material properties. This would enable the in silico design of new materials with tailored characteristics.

Table 2: Hypothetical Machine Learning Input/Output for a this compound Reaction

Input Features (Parameters)Predicted Output
Reactant A AmineYield (%)
Reactant B This compoundPurity (%)
Catalyst BEMP
Base Triethylamine
Solvent Acetonitrile
Temperature (°C) 60
Time (h) 4

Exploration of this compound in Interdisciplinary Research (non-clinical)

The unique bifunctional nature of this compound—a long, hydrophobic alkyl chain combined with a highly reactive sulfonyl fluoride group—makes it an attractive building block for various non-clinical, interdisciplinary applications, particularly in materials science and polymer chemistry.

Promising areas for future exploration include:

Functional Polymers: Using this compound as a monomer or functionalizing agent in SuFEx click chemistry to create novel polymers. nih.gov The long stearyl chain can impart properties such as hydrophobicity, self-assembly, and crystallinity to the resulting materials. Post-polymerization modification of polymers containing SuFExable linkages is a powerful technique for manipulating material properties. nih.gov

Surface Modification: Grafting this compound onto surfaces to create highly hydrophobic, functional coatings. The sulfonyl fluoride group can react with surface hydroxyl or amine groups to form stable covalent bonds. Such modified surfaces could be used to create water-repellent textiles, anti-fouling coatings for marine applications, or specialized separation membranes.

Advanced Materials: Incorporating this compound into the synthesis of fluorinated materials. pdx.edu Even in small amounts, fluorinated compounds can migrate to the surface of a material, creating a highly fluorinated overlayer with unique properties like low surface energy and high chemical resistance. pdx.edu

Table 3: Potential Interdisciplinary Applications of this compound

Research FieldPotential ApplicationRole of this compound
Polymer Chemistry Synthesis of self-assembling block copolymersProvides a hydrophobic block and a reactive SuFEx handle for polymerization. nih.gov
Materials Science Creation of superhydrophobic surfacesCovalently bonds to surfaces, orienting the long alkyl chain outwards to repel water.
Separation Science Functionalization of chromatography mediaModifies the surface of silica (B1680970) or polymer beads to create a stationary phase for reverse-phase chromatography.
Nanotechnology Stabilization of nanoparticlesActs as a capping agent, providing a hydrophobic shell to prevent aggregation in non-polar solvents.

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